![molecular formula C15H15NO2 B5625449 4-(5-propyl-2-pyridinyl)benzoic acid](/img/structure/B5625449.png)
4-(5-propyl-2-pyridinyl)benzoic acid
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Description
Synthesis Analysis
- Synthesis of complexes related to pyridinyl benzoic acid often involves hydrothermal methods, demonstrating the compound's versatile coordination abilities and the formation of various architectural structures, such as 0D mononuclear molecules, 1D chain structures, and 2D network layers (Du et al., 2016).
Molecular Structure Analysis
- The structural analysis of pyridinyl benzoic acid derivatives reveals complex architectures ranging from simple mononuclear molecules to intricate 2D and 3D networks, indicating the structural versatility of these compounds (Du et al., 2016).
Chemical Reactions and Properties
- The chemical reactivity of pyridinyl benzoic acid derivatives encompasses a wide range of interactions, including hydrogen bonding and coordination to various metal ions, which contribute to the formation of multidimensional structures (Du et al., 2016).
Physical Properties Analysis
- Physical properties such as luminescence are observed in some pyridinyl benzoic acid derivatives, indicating potential applications in materials science for these compounds. The variable-temperature magnetic susceptibility measurements also reveal interactions such as antiferromagnetic coupling among adjacent metal ions (Du et al., 2016).
Chemical Properties Analysis
- The chemical properties of pyridinyl benzoic acid derivatives are characterized by their ability to form coordination polymers with different metals, demonstrating the ligands' versatile coordination abilities. These compounds exhibit a range of chemical behaviors depending on their specific structures and the metals involved (Du et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(5-propylpyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(8-6-12)15(17)18/h4-10H,2-3H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUPNHJYELPKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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